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Compound of Interest

Compound Name: Phenyl Salicylate

Cat. No.: B1677678 Get Quote

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic

Resonance (NMR) spectra of synthesized phenyl salicylate against its precursors, salicylic

acid and phenol. It serves as a definitive resource for researchers, scientists, and drug

development professionals to validate the successful synthesis of this compound through

detailed spectral analysis and established experimental protocols.

Experimental Protocols
Synthesis of Phenyl Salicylate
Phenyl salicylate is synthesized via the esterification of salicylic acid with phenol. A common

laboratory-scale procedure is outlined below.

Materials:

Salicylic acid

Phenol

Phosphoryl chloride (POCl₃) or concentrated sulfuric acid (H₂SO₄) as a catalyst

Sodium bicarbonate (NaHCO₃) solution

Anhydrous magnesium sulfate (MgSO₄)
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Ethanol for recrystallization

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, and filtration

apparatus

Procedure:

In a round-bottom flask, combine equimolar amounts of salicylic acid and phenol.

Slowly add a catalytic amount of phosphoryl chloride or concentrated sulfuric acid while

stirring.

Attach a reflux condenser and heat the mixture gently using a heating mantle for

approximately one to two hours.

After cooling to room temperature, neutralize the reaction mixture by carefully adding a

saturated sodium bicarbonate solution.

Transfer the mixture to a separatory funnel. Extract the crude phenyl salicylate with a

suitable organic solvent, such as diethyl ether.

Wash the organic layer with water, then dry it over anhydrous magnesium sulfate.

Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude

product.

Purify the crude phenyl salicylate by recrystallization from ethanol to obtain a white

crystalline solid.

NMR Spectroscopic Analysis
Sample Preparation:

Dissolve approximately 5-10 mg of the purified phenyl salicylate in about 0.6-0.7 mL of a

deuterated solvent (e.g., chloroform-d, CDCl₃).

Transfer the solution to a standard 5 mm NMR tube.
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¹H and ¹³C NMR Acquisition:

Instrument: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

¹H NMR: Acquire the proton NMR spectrum using a standard pulse sequence. Key

parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a

spectral width covering the expected chemical shift range (typically 0-12 ppm), and a

relaxation delay of 1-2 seconds.

¹³C NMR: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence.

A larger number of scans and a longer relaxation delay may be necessary compared to ¹H

NMR due to the lower natural abundance and longer relaxation times of the ¹³C nucleus. The

typical spectral width is 0-200 ppm.

Reference: Tetramethylsilane (TMS) is used as an internal standard and its signal is set to

0.00 ppm.

Comparative NMR Data
The following tables summarize the ¹H and ¹³C NMR spectral data for phenyl salicylate and its

precursors, salicylic acid and phenol. This data is essential for confirming the identity and purity

of the synthesized product.

¹H NMR Spectral Data
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Compound
Chemical Shift
(δ) ppm

Multiplicity Integration Assignment

Phenyl Salicylate ~10.5 Singlet 1H -OH

~8.07
Doublet of

doublets
1H

Aromatic CH

(ortho to C=O)

~7.50 Multiplet 2H Aromatic CH

~7.20-7.40 Multiplet 6H Aromatic CH

~6.96-7.03 Multiplet 2H Aromatic CH

Salicylic Acid ~11.0-13.0 Broad Singlet 1H -COOH

~10.0-11.0 Singlet 1H -OH

~7.90
Doublet of

doublets
1H

Aromatic CH

(ortho to COOH)

~7.50
Triplet of

doublets
1H

Aromatic CH

(para to OH)

~7.00 Doublet 1H
Aromatic CH

(ortho to OH)

~6.90 Triplet 1H
Aromatic CH

(meta to OH)

Phenol ~7.24 Triplet 2H
Aromatic CH

(meta to OH)[1]

~6.93 Triplet 1H
Aromatic CH

(para to OH)[1]

~6.85 Doublet 2H
Aromatic CH

(ortho to OH)

~4.5-7.5 Broad Singlet 1H -OH

¹³C NMR Spectral Data
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Compound Chemical Shift (δ) ppm Assignment

Phenyl Salicylate ~169.0 C=O (Ester)

~162.3 C-OH

~150.0 C-O (Ester)

~136.4 Aromatic CH

~130.0 Aromatic CH

~129.6 Aromatic CH

~126.0 Aromatic CH

~121.7 Aromatic CH

~119.4 Aromatic CH

~117.0 Aromatic C (ipso to C=O)

Salicylic Acid ~173.5 C=O (Carboxylic Acid)[2]

~163.2 C-OH[2]

~136.6 Aromatic CH[2]

~131.5 Aromatic CH[2]

~120.0 Aromatic CH[2]

~118.1 Aromatic CH[2]

~113.8 Aromatic C (ipso to COOH)[2]

Phenol ~155.0-158.0 C-OH[3]

~132.3 Aromatic CH (meta)[3]

~122.2 Aromatic CH (para)[3]

~117.0 Aromatic CH (ortho)[3]
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The successful synthesis of phenyl salicylate is confirmed by comparing its NMR spectra with

those of the starting materials. The key spectral changes indicating the formation of the ester

are:

Disappearance of the Carboxylic Acid Proton: The broad singlet corresponding to the

carboxylic acid proton (-COOH) of salicylic acid, typically found between 11.0 and 13.0 ppm

in the ¹H NMR spectrum, is absent in the spectrum of phenyl salicylate.

Formation of the Ester Linkage: In the ¹³C NMR spectrum, the signal for the carbonyl carbon

shifts from ~173.5 ppm (characteristic of a carboxylic acid in salicylic acid) to ~169.0 ppm,

which is typical for an ester carbonyl group.[2]

Changes in Aromatic Signals: The chemical shifts and coupling patterns of the aromatic

protons and carbons in both the salicylate and phenyl rings are altered due to the formation

of the new ester bond, reflecting the change in their electronic environments. The spectrum

of phenyl salicylate shows a more complex set of signals in the aromatic region, consistent

with the presence of two distinct aromatic rings.

Workflow for Synthesis and Validation
The following diagram illustrates the logical workflow from the synthesis of phenyl salicylate to

its structural validation using NMR spectroscopy.
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Caption: Workflow of Phenyl Salicylate Synthesis and NMR Validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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